PROTAC BET Degrader-10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

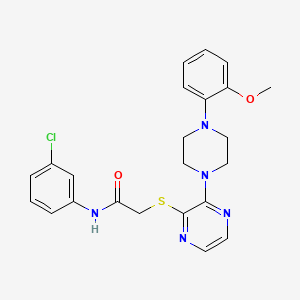

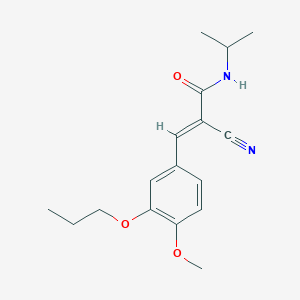

PROTAC BET Degrader-10 is a potent BET protein BRD4 degrader . It is a highly efficient and selective small molecule compound designed to degrade BET protein BRD4 . This compound functions by utilizing specific ligands that connect Cereblon and BRD4, with a DC50 value of 49 nM .

Synthesis Analysis

The synthesis of PROTACs involves the creation of a bifunctional molecule that consists of a ligand (mostly small-molecule inhibitor) of the protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase (E3) . The PROTAC can recruit E3 for POI ubiquitination, which is subjected to proteasome-mediated degradation .Molecular Structure Analysis

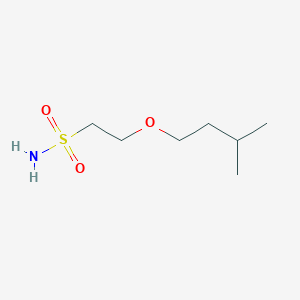

The molecular weight of this compound is 783.29 and its formula is C39H39ClN8O6S . The CAS number is 1957234-97-7 . The InChIKey is KVKRYCAWRGWYNN-MBMZGMDYSA-N .Chemical Reactions Analysis

PROTACs, including this compound, induce a ternary complex between a target protein, degrader, and E3 ligase component, resulting in ubiquitination and subsequent degradation of the target protein via the ubiquitin proteasomal system (UPS) .Physical And Chemical Properties Analysis

This compound appears as a solid powder . It is soluble in DMSO at 100 mg/mL (127.67 mM) .Scientific Research Applications

1. New Therapy Concept

PROTAC BET Degrader-10 represents a significant advancement in therapeutic approaches by inducing protein degradation. This new type of therapy focuses on targeting specific proteins for degradation, particularly in the context of cancer treatment and other diseases. It exemplifies the shift from traditional small molecule inhibitors to a more targeted approach using proteolysis targeting chimeras (PROTACs) (Yang et al., 2019).

2. Enhanced Cellular Potency and Tumor Regression

Studies have shown that small-molecule BET degraders, such as this compound, demonstrate remarkable potency in cellular models, leading to tumor regression. This is particularly evident in leukemia models, where these compounds achieve significant cellular potencies and can induce rapid tumor regression in vivo (Zhou et al., 2017).

3. Impact of Target Warhead and Linkage Vector

The effectiveness of PROTACs like BET Degrader-10 depends significantly on the choice of target warhead and linkage vector. Research demonstrates that different BET bromodomain inhibitors, when used as the basis for PROTACs, can have varying degrees of potency and effectiveness, highlighting the importance of careful design in PROTAC development (Chan et al., 2017).

4. Applications in Leukemia and Solid Tumors

PROTAC BET Degraders like Degrader-10 have shown potent activity in leukemia models and solid tumors. They are capable of achieving complete and durable tumor regression in these models, demonstrating their potential as a powerful therapeutic agent in various cancer types (Qin et al., 2018).

5. Pre-Clinical Models of Multiple Myeloma

These compounds have been active in pre-clinical models of multiple myeloma, showing potential in overcoming resistance to traditional treatments. Their ability to target BRD4 and other BET family members for degradation, thus impacting key oncogenes like c-MYC, has significant therapeutic implications (Zhang et al., 2018).

6. Microenvironment-Activated BET Protein Degradation

Research into enzyme-derived clicking PROTACs (ENCTACs) has shown that they can be activated in tumor microenvironments, specifically under hypoxic conditions. This targeted activation allows for precise down-regulation of BET proteins like BRD4, offering a potential strategy for more effective cancer treatments (Do et al., 2022).

7. Enhanced Protein Degradation Strategies

Recent developments in PROTAC technology, such as trivalent PROTACs, have demonstrated an enhancement in protein degradation. These compounds show a significant increase in efficacy and therapeutic window compared to their bivalent counterparts, providing a promising avenue for future cancer therapies (Imaide et al., 2021).

Mechanism of Action

PROTAC BET Degrader-10 works by forming a ternary complex with the target protein and an E3 ligase . This complex formation brings the ensemble into close proximity with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system .

Safety and Hazards

Future Directions

Targeted protein degradation, including the use of PROTACs like PROTAC BET Degrader-10, is gaining widespread attention due to its advantages over traditional small molecule inhibitors . It has the potential to target “undruggable” targets and overcome inhibitor drug resistance . Future research will likely focus on optimizing the design of PROTACs and expanding their use in treating various diseases .

properties

InChI |

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSOWKODOMZQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38ClN8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)